molecular formula C13H20N2O3 B1413742 tert-Butyl [(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]carbamate CAS No. 2200383-59-9

tert-Butyl [(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]carbamate

Cat. No.: B1413742
CAS No.: 2200383-59-9
M. Wt: 252.31 g/mol
InChI Key: HWFVWNAXYABXFU-UHFFFAOYSA-N
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Description

tert-Butyl [(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]carbamate is a chemical building block of significant interest in organic synthesis and pharmaceutical research. This compound features a carbamate protecting group (Boc), which is widely used to protect amines during multi-step synthetic sequences . The presence of the hydroxy and dimethyl substituents on the pyridine ring can influence the molecule's electronic properties and binding affinity, making it a valuable intermediate for constructing more complex, biologically active molecules. Researchers can utilize this compound in the synthesis of potential therapeutic agents. Its structural motif is similar to that found in compounds investigated for central nervous system (CNS) targets . The Boc group can be readily removed under mild acidic conditions to unveil the primary amine, enabling further functionalization . This product is intended for use in laboratory research only. It is not for diagnostic or therapeutic use in humans. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

tert-butyl N-[(3,5-dimethyl-4-oxo-1H-pyridin-2-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-8-6-14-10(9(2)11(8)16)7-15-12(17)18-13(3,4)5/h6H,7H2,1-5H3,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFVWNAXYABXFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C(C1=O)C)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview

tert-Butyl [(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]carbamate is a carbamate compound with a tert-butyl group attached to a carbamate moiety, further linked to a 4-hydroxy-3,5-dimethylpyridine ring. Carbamates are valuable in medicinal chemistry due to their biological activities and applications in drug design.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical synthesis techniques, including enzymatic reactions and phase-transfer catalysis.

Detailed Procedures and Reaction Conditions

Yield Reaction Conditions Operation in Experiment
With 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride; dmap; In acetonitrile; at 20℃; for 16h A mixture of ethyl piperidine-4-carboxylate (4.72 g), methyl iodide (2.24 mL), potassium carbonate (8.29 g) and acetonitrile (50 mL) was stirred at room temperature for 2 hrs. The reaction mixture was concentrated under reduced pressure and water (150 mL) was added. The mixture was extracted with ethyl acetate (150 mL). The ethyl acetate layer was washed with saturated brine (100 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. A 1N aqueous sodium hydroxide solution (20 mL) was added to the residue (2.64 g), and the mixture was stirred overnight at room temperature. The reaction mixture was neutralized by adding 1N hydrochloric acid (20 mL) and the mixture was concentrated under reduced pressure. Ethanol was added to the residue, and the precipitate was filtered off. The filtrate was concentrated under reduced pressure. This step was repeated and ethanol and ethyl acetate were added to the residue for crystallization to give 1-methylpiperidine-4- carboxylic acid (1.79 g) as a colorless solid. H-NMR (CD30D) : 1.80-1. 98 (2H, m), 2.00-2. 14 (2H, m), 2.28- 2.42 (lH, m), 2.78 (3H, s), 2.88-3. 04 (2H. m), 3.32-3. 44 (2H. m). A mixture of [68947-43-3]1-methylpiperidine-4-carboxylic acid (1.72 g) obtained above, tert-butyl 2-hydroxyethyl (methyl) carbamate (1.75 g) obtained in Reference Example 1, [1-ETHYL-3- [3-] (dimethylamino) propyl] carbodiimide hydrochloride (2.30 g), 4- dimethylaminopyridine (0.24 g) and acetonitrile (50 mL) was stirred at room temperature for 16 hrs. The reaction mixture was concentrated under reduced pressure and a saturated aqueous sodium hydrogen carbonate solution (50 mL) was added to the residue. The mixture was extracted with ethyl acetate (100 [ML).] The ethyl acetate layer was washed with saturated brine (50 [ML,)] dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by basic silica gel column chromatography (eluted with ethyl acetate: [HEXANE=50] : 50, then 80: 20). IN Hydrochloric acid (25 mL) was added to the purified product (2.73 g), and the mixture was stirred overnight at room temperature. The reaction mixture was concentrated under reduced pressure and isopropanol was added. The mixture was again concentrated under reduced pressure and the precipitated solid was collected by filtration to give the title compound (1.72 g) as a colorless solid. [H-NMR] [(DMSO-D6)] : 1.70-2. 20 (4H, m), 2.40-3. 50 [(13H,] m), 4. 31 (2H, m), 9.25 (2H, br), 10.77 (lH, br).
With dmap; 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride; In acetonitrile; at 15 - 30℃; for 16h A mixture of [68947-43-3]1-methylpiperidine-4-carboxylic acid (1.72 g) obtained above, tert-butyl 2-hydroxyethyl(methyl)carbamate (1.75 g) obtained in Reference Synthetic Example 1, 1-ethyl-3-[3-(dimethylamino)propyl]carbodiimide (2.30 g), 4-dimethylaminopyridine (0.24 g) and acetonitrile (50 mL) was stirred at room temperature for 16 hrs. The reaction solution was concentrated under reduced pressure, and to the residue was added saturated aqueous solution of sodium bicarbonate (50 mL), and extracted with ethyl acetate (100 mL). The ethyl acetate layeer was washed with saturated brine (50 mL), and dried over anhydrous magnesium sulfate, followed by concentrating under reduced pressure. The residue was purified with basic silica gel column chromatography (eluted with methanol : ethyl acetate = 50 : 50, then 80 : 20). To the purified material (2.73 g) was added 1 N hydrochloric acid (25 mL), and stirred at room temperature overnight. The reaction solution was concentrated under reduced pressure, and isopropanol was added, then, concentrated again under reduced pressure. The precipitated crystals were collected by filtration to give title compound as colorless solid (1.72 g).1H-NMR (DMSO-d6) : 1.70-2.20(4H,m), 2.40-3.50 (13H,m), 4.31(2H,m), 9.25(2H,br), 10.77 (1H,br).
With 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride; dmap; In acetonitrile; at 20℃; for 16h A mixture of [68947-43-3]1-methylpiperidine-4-carboxylic acid (1.72 g) obtained above, tert-butyl 2-hydroxyethyl(methyl)carbamate (1.75 g) obtained in Reference Example 1, 1-ethyl-3-[3-(dimethylamino)propyl]carbodiimide hydrochloride (2.30 g), 4-dimethylaminopyridine (0.24 g) and acetonitrile (50 mL) was stirred at room temperature for 16 hrs. The reaction mixture was concentrated under reduced pressure and a saturated aqueous sodium hydrogen carbonate solution (50 mL) was added to the residue. The mixture was extracted with ethyl acetate (100 mL). The ethyl acetate layer was washed with saturated brine (50 mL), dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by basic silica gel column chromatography (eluted with ethyl acetate:hexane=50:50, then 80:20). 1N Hydrochloric acid (25 mL) was added to the purified product (2.73 g), and the mixture was stirred overnight at room temperature. The reaction mixture was concentrated under reduced pressure and isopropanol was added. The mixture was again concentrated under reduced pressure and the precipitated solid was collected by filtration to give the title compound (1.72 g) as a colorless solid.1H-NMR(DMSO-d6) : 1.70-2.20 (4H,m), 2.40-3.50 (13H,m), 4.31 (2H,m), 9.25 (2H,br), 10.77 (1H,br).
97% With caesium carbonate; In DMF (N,N-dimethyl-formamide); at 50℃ 0.55 g (2.81 mmol) 2-Chloro-4-fluoro-5-nitrotoluene are dissolved in DMF, treated with 0.59 g (3.38 mmol) N-Boc-N-methylaminoethanol and 2.11 g (6.47 mmol) cesium carbonate and stirred at 50 C overnight. The reaction mixture is filtered by suction and the filtrate is evaporated. The residue is taken up in ethyl acetate, washed several times with water, dried over Na2SO4, filtered and then evaporated to dryness. Yield : 0.94 g (97 %) 7b, brown oil
97% With caesium carbonate; In DMF (N,N-dimethyl-formamide); at 50℃ 55 g (380 mmol) 2-Chloro-4-fluoro toluene in 500 ml conc. Sulfuric acid are cooled to-5-0 C gekuehlt and treated within one hour with 50.6 g (500 mmol) potassium nitrate in several portions. The reaction mixture is allowed to warm up to room temperature overnight and then poured onto ice. The yellow suspension is extracted 3x with 11 tert.-Butyl-methylether and the combined organic phases are washed neutral using NaHCO3-solution. The organic phase is stirred with Na2SO4 and 10 g charcoal, filtered and and the filtrate is evaporated.

Reaction Optimization

To maximize yield and purity in the synthesis, optimizing reaction conditions such as temperature, pH, and substrate concentration is crucial. For instance, maintaining a temperature around 40 °C with appropriate enzyme loading can enhance product formation significantly.

Alternative Synthesis Using Modified Hofmann Rearrangement

tert-butyl carbamates can be prepared from corresponding carboxylic acids using a modified Curtius rearrangement. This involves reacting the carboxylic acids with di-tert-butyl dicarbonate and sodium azide to form acyl azides. These acyl azides then undergo a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, yielding carbamates by trapping the isocyanate intermediate.

Synthesis of tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl) Carbonate (BCMP)

To synthesize tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate, a mixture of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (2.0 g, 13.5 mmol) and DMAP (0.02 g, 0.135 mmol) in THF (20 mL) is prepared. A solution of Boc$$_2$$O (3.2 g, 14.8 mmol) in THF (2 mL) is added at 0 °C. The reaction mixture is stirred at 0 °C for 2 hours and then diluted with water, followed by extraction with ethyl acetate (20 mL * 3). The organic layer is washed sequentially with citric acid aqueous solution (20 mL * 2), water (20 mL * 2), and brine (25 mL), then dried over anhydrous sodium sulfate and concentrated in vacuo to obtain tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate as a white solid (2.7 g, 81%).

Spectroscopic Data:

  • ¹H NMR (600 MHz, CDCl$$_3$$) δ (ppm): 7.07 (s, 1H), 2.55 (s, 3H), 2.54 (s, 3H), 1.58 (s, 9H)
  • ¹³C NMR (101 MHz, CDCl$$_3$$) δ (ppm): 161.91, 158.25, 154.78, 149.88, 122.87, 113.33, 100.66, 85.34, 27.58, 24.39, 20.14
  • ESI HRMS: m/z [M+Na]$$^+$$ calcd for C$$1$$$$3$$H$$1$$$$6$$N$$2$$O$$3$$Na: 271.1053; found: 271.1055

General Procedure for Carbamate Formation Using BCMP

  • Method A : A mixture of BCMP (2.02 mmol) and a substituted amine (2.02 mmol) in ethanol (10 mL) is heated under reflux for 1 hour. The reaction mixture is then concentrated under reduced pressure. The residue is suspended in tert-butyl methyl ether (10 mL), filtered, and concentrated in vacuo to yield the crude product, which is then purified by flash column chromatography on silica gel.
  • Method B : A mixture of BCMP (2.02 mmol), potassium carbonate (2.02 mmol), and a substituted amine (2.02 mmol) in water (10 mL) is heated under reflux for 1 hour. The residue is suspended in tert-butyl methyl ether (10 mL), filtered, and the organic layer is concentrated in vacuo to obtain the crude product. The crude product is purified by flash column chromatography on silica gel.

Recycle of Boc Carrier

After the reaction is complete, the mixture is cooled to room temperature and concentrated under reduced pressure. The residue is stirred in tert-butyl methyl ether, and the resulting needle crystals are collected by filtration, yielding a 95% recovery rate. This recovered material can be directly used in the preparation of BCMP without further purification.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl [(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Anticancer Activity

Research has indicated that compounds similar to tert-butyl [(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]carbamate may exhibit anticancer properties. For instance, derivatives of 3,5-dimethylpyridin-4(1H)-one have been synthesized and evaluated as AMP-activated protein kinase (AMPK) activators, which play a crucial role in cellular energy homeostasis and metabolism . Such pathways are often targeted in cancer therapy due to their involvement in tumor growth and survival.

1.2. Inhibition of Enzymatic Activity

The compound has been studied for its potential to inhibit specific enzymes involved in disease processes. For example, the development of selective inhibitors targeting Bruton's tyrosine kinase (BTK) is a notable area of research. BTK inhibitors are critical in treating B-cell malignancies and autoimmune diseases . The structural characteristics of this compound suggest it could serve as a scaffold for designing potent BTK inhibitors.

Case Studies and Research Findings

3.1. Structure-Activity Relationship (SAR)

A study focusing on the SAR of pyridine derivatives revealed that modifications at the 4-position significantly influence biological activity . This insight is crucial for optimizing the efficacy of this compound in therapeutic applications.

3.2. Pharmacokinetic Studies

Pharmacokinetic evaluations are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of new compounds. Preliminary studies indicate that derivatives of this compound exhibit favorable ADME profiles, suggesting potential for further development into clinical candidates .

Future Directions and Research Opportunities

The ongoing exploration of this compound opens several avenues for future research:

  • Development of Novel Therapeutics: Continued synthesis and evaluation of analogs could lead to the discovery of new therapeutics targeting various diseases.
  • Combination Therapies: Investigating the compound's efficacy in combination with existing therapies may enhance treatment outcomes for conditions such as cancer or autoimmune disorders.

Mechanism of Action

The mechanism of action of tert-Butyl [(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Structural Comparison of tert-Butyl [(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]carbamate and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Ring System Notable Functional Groups
This compound (Target) C₁₃H₂₀N₂O₃ 264.31 Pyridine (4-OH, 3,5-diCH₃) Boc-protected amine, hydroxyl
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate C₁₁H₁₆FN₃O₃ 257.26 Pyrimidine (5-F, 4-OH, 6-CH₃) Fluorine, Boc-protected amine
tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate C₁₃H₂₀N₂O₄ 280.31 Pyridine (4-OH, 5-OCH₃) Methoxy, Boc-protected amine
tert-Butyl ((4-aminotetrahydro-2H-pyran-4-yl)methyl)carbamate C₁₁H₂₂N₂O₃ 230.30 Tetrahydropyran (4-NH₂) Cyclic ether, Boc-protected amine
(R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate C₂₁H₂₅NO₃ 339.44 Biphenyl, propanol Aromatic biphenyl, hydroxyl

(a) Pyridine vs. Pyrimidine Core

The target compound’s pyridine ring differs from the pyrimidine system in the fluorinated analog (C₁₁H₁₆FN₃O₃) . The fluorine atom in the pyrimidine derivative further increases polarity, impacting solubility (logP ~1.2 vs. ~1.8 for the target compound) and metabolic stability .

(b) Substituent Effects: Hydroxyl vs. Methoxy

Replacing the 3,5-dimethyl groups in the target compound with a methoxy group (C₁₃H₂₀N₂O₄) reduces steric hindrance but increases electron-donating effects, altering acidity. The hydroxyl group (pKa ~8–10) is more acidic than methoxy (non-acidic), influencing salt formation and solubility in aqueous media.

(d) Aromatic vs. Aliphatic Systems

The biphenyl-containing analog (C₂₁H₂₅NO₃) introduces extended π-conjugation, increasing hydrophobicity (logP ~3.5) compared to the target compound. Such structures are common in kinase inhibitors, where aromatic stacking interactions are pivotal.

Biological Activity

Chemical Identification

  • Chemical Name: tert-Butyl [(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]carbamate
  • CAS Number: 2200383-59-9
  • Molecular Formula: C13H20N2O3
  • Molecular Weight: 252.31 g/mol
  • Purity: ≥98%

This compound is a derivative of pyridine and carbamate, which has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases.

Research indicates that this compound exhibits significant biological activity through multiple mechanisms:

  • Inhibition of Amyloidogenesis:
    • The compound has been shown to inhibit amyloid beta peptide (Aβ) aggregation, which is crucial in the pathogenesis of Alzheimer's disease. It acts as both a β-secretase and an acetylcholinesterase inhibitor, reducing the formation of fibrils from Aβ 1-42 in vitro and in vivo models .
  • Neuroprotective Effects:
    • In studies involving astrocytes, this compound demonstrated a moderate protective effect against Aβ-induced cell death. It reduced levels of TNF-α and free radicals, suggesting its potential as a neuroprotective agent in Alzheimer's disease models .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFindings
In Vitro Study Demonstrated inhibition of Aβ aggregation and protective effects on astrocytes against oxidative stress induced by Aβ 1-42 .
In Vivo Study In rat models, the compound showed no significant effect compared to established treatments like galantamine, attributed to bioavailability issues in the brain .
Comparative Analysis Other derivatives with similar structures were found to exhibit varying degrees of enzymatic inhibition but lacked antibacterial activity against common strains like E. coli and S. aureus .

Additional Research Insights

The compound's structure allows it to interact with various biological targets, making it a candidate for further development in treating neurodegenerative diseases. Its dual action as an acetylcholinesterase inhibitor and β-secretase inhibitor positions it as a multi-target therapeutic agent.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for tert-Butyl [(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]carbamate, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves multi-step protection-deprotection strategies. For example, coupling tert-butyl carbamate with functionalized pyridine derivatives under anhydrous conditions using coupling agents like DCC (dicyclohexylcarbodiimide). Optimization includes controlling temperature (0–25°C), solvent selection (e.g., DMF or THF), and catalytic additives (e.g., DMAP) to enhance regioselectivity. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) improves yield .
  • Data Reference : A patent application (EP2021) details stepwise synthesis with NMR-validated intermediates, such as tert-butyl carbamate derivatives with pyrimidine rings .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., pyridine C-H couplings at δ 8.22 ppm in CDCl3) .
  • HPLC/MS : Reverse-phase HPLC with UV detection (λ = 254 nm) and ESI-MS for molecular weight confirmation (expected [M+H]+ = ~257 g/mol) .
  • X-ray Crystallography : For solid-state structure elucidation, particularly to analyze hydrogen-bonding networks in derivatives .

Q. What are the critical stability considerations for handling and storing this compound?

  • Methodological Answer : The compound is stable under inert atmospheres (N₂/Ar) at 2–8°C but degrades in acidic/basic conditions. Avoid exposure to strong oxidizers (e.g., peroxides) and moisture. Storage in amber vials with desiccants (silica gel) is recommended. Stability studies under accelerated conditions (40°C/75% RH for 14 days) can predict shelf life .

Advanced Research Questions

Q. How can contradictory data on the compound’s stability under varying pH conditions be resolved?

  • Methodological Answer : Contradictions often arise from solvent polarity or impurity effects. Systematic studies using buffered solutions (pH 1–13) with UV-Vis or LC-MS monitoring can identify degradation products (e.g., hydrolysis of the carbamate group to amines). Compare kinetic profiles (t₁/₂) across studies and validate with control experiments using isotopically labeled analogs .

Q. What role does computational modeling play in predicting reactivity in catalytic systems?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) can map reaction pathways, such as nucleophilic substitution at the pyridine ring. Molecular docking studies (AutoDock Vina) assess interactions with catalytic enzymes or metal surfaces. Pair computational predictions with experimental validation (e.g., kinetic isotope effects) to refine models .

Q. How do hydrogen-bonding interactions influence the supramolecular assembly of derivatives in solid-state chemistry?

  • Methodological Answer : Crystal packing analysis (e.g., via Mercury software) reveals intermolecular H-bonds between the carbamate carbonyl and pyridine hydroxyl groups. Compare lattice energies of polymorphs using DSC/TGA. Co-crystallization with halogenated analogs (e.g., fluorinated pyridines) can modulate packing motifs .

Q. What mechanistic insights explain the reactivity of this compound with halogenated aryl partners?

  • Methodological Answer : Cross-coupling reactions (e.g., Suzuki-Miyaura) require palladium catalysts (Pd(PPh₃)₄) and base (K₂CO₃). Monitor reaction progress via ¹⁹F NMR to track aryl fluoride intermediates. Mechanistic studies (kinetic profiling, Hammett plots) reveal electronic effects of substituents on reaction rates .

Q. What advanced techniques identify degradation pathways under oxidative stress?

  • Methodological Answer : Use LC-HRMS with radical trapping agents (e.g., TEMPO) to detect transient oxidative intermediates. EPR spectroscopy identifies free radicals formed during degradation. Compare pathways in aerobic vs. anaerobic conditions to isolate O₂-dependent mechanisms .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl [(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl [(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]carbamate

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